molecular formula C7H9BrN2 B6590855 3-(Aminomethyl)-5-bromo-2-methylpyridine CAS No. 1211589-61-5

3-(Aminomethyl)-5-bromo-2-methylpyridine

Cat. No.: B6590855
CAS No.: 1211589-61-5
M. Wt: 201.06 g/mol
InChI Key: DDTSJJRCDJTGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5-bromo-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the bromine atom and the aminomethyl group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

3-(Aminomethyl)-5-bromo-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)-5-bromo-2-methylpyridine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme in protein synthesis, responsible for attaching the amino acid leucine to its corresponding tRNA molecule. This process is crucial for the translation of genetic information into proteins.

Mode of Action

This compound interacts with its target by inhibiting the activity of Mtb LeuRS . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and proliferation of the bacteria. The compound demonstrates good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS , suggesting that it specifically targets the bacterial form of the enzyme.

Biochemical Pathways

The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis. By preventing the attachment of leucine to its corresponding tRNA, the compound disrupts the translation process, leading to a deficiency in essential proteins required for the bacteria’s survival and growth .

Pharmacokinetics

The compound’s ability to selectively inhibit mtb leurs over human leurs suggests that it may have good bioavailability and selectivity

Result of Action

The result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to a halt in the bacteria’s growth and proliferation . This could potentially lead to the death of the bacteria, making the compound a potential candidate for the treatment of tuberculosis.

Future Directions

The future directions for a compound like “3-(Aminomethyl)-5-bromo-2-methylpyridine” would depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the aminomethyl group. One common method is as follows:

    Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Aminomethylation: The brominated intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromo-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-Aminomethylpyridine

Uniqueness

3-(Aminomethyl)-5-bromo-2-methylpyridine is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in various chemical syntheses and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-bromo-2-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSJJRCDJTGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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